

# 5-Methyl-isothiazole-3-carbaldehyde: Technical Guide & Application Profile

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## Compound of Interest

Compound Name: *5-Methyl-isothiazole-3-carbaldehyde*

CAS No.: *1083274-36-5*

Cat. No.: *B3080423*

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## Executive Summary

**5-Methyl-isothiazole-3-carbaldehyde** (CAS 1083274-36-5) is a specialized heterocyclic building block critical to modern fragment-based drug discovery (FBDD).[1] As a member of the 1,2-thiazole family, this compound offers a bioisosteric alternative to pyridine or thiazole rings, modulating lipophilicity and metabolic stability in small molecule inhibitors. Its C-3 formyl group serves as a versatile "chemical handle," enabling rapid diversification via reductive amination, Wittig olefination, and condensation reactions. This guide details its physicochemical profile, synthetic pathways, and validated protocols for its application in medicinal chemistry.[2]

## Chemical Profile & Specifications

### Identification & Properties

The isothiazole core is electron-deficient compared to thiazole, influencing the reactivity of the aldehyde at the C-3 position. It is generally sensitive to oxidation and should be stored under inert atmosphere.

Parameter	Technical Specification
CAS Number	1083274-36-5
IUPAC Name	5-Methyl-1,2-thiazole-3-carbaldehyde
Molecular Formula	C <sub>5</sub> H <sub>5</sub> NOS
Molecular Weight	127.16 g/mol
SMILES	CC1=CN=S1(C=O)
Appearance	Pale yellow to tan solid or semi-solid oil (Grade dependent)
Solubility	Soluble in DMSO, DCM, Methanol, Ethyl Acetate
Storage	2–8°C, Hygroscopic, Store under Argon/Nitrogen

## Structural Significance

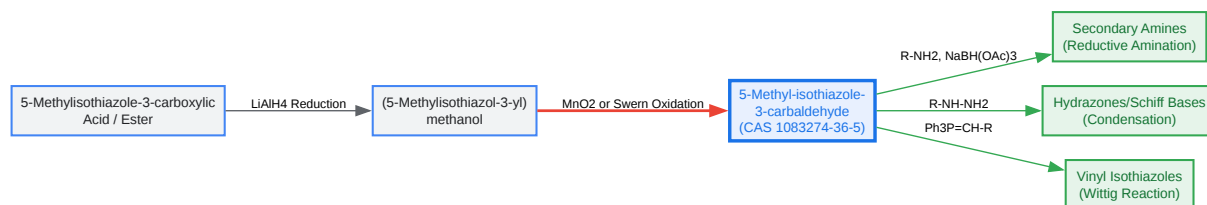
The 5-methyl group blocks metabolic oxidation at the C-5 position, a common clearance pathway for unsubstituted isothiazoles. The C-3 aldehyde is positioned to direct substituents into specific binding pockets, making it a preferred scaffold for kinase inhibitors (e.g., targeting MEK or Chk1) and anti-inflammatory agents (COX-1/2 inhibitors).

## Synthetic Pathways[3][4]

The synthesis of **5-methyl-isothiazole-3-carbaldehyde** typically proceeds through the functionalization of the stable carboxylic acid or alcohol precursors. The most robust laboratory-scale method involves the controlled oxidation of (5-methylisothiazol-3-yl)methanol.

## Pathway Diagram: Synthesis & Reactivity

The following diagram outlines the retrosynthetic logic and downstream utility of the scaffold.



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Figure 1: Synthetic workflow from acid precursor to functionalized bioactive scaffolds.

## Experimental Protocols

### Protocol A: Synthesis via Oxidation (Recommended)

Objective: Preparation of **5-methyl-isothiazole-3-carbaldehyde** from (5-methylisothiazol-3-yl)methanol. Rationale: Direct oxidation of the alcohol prevents over-oxidation to the acid, which is common with stronger oxidants like permanganate. Activated Manganese Dioxide (MnO<sub>2</sub>) is selected for its mild chemoselectivity.

Reagents:

- (5-Methylisothiazol-3-yl)methanol (1.0 eq)
- Activated MnO<sub>2</sub> (10.0 eq)
- Dichloromethane (DCM) or Chloroform (anhydrous)
- Celite (for filtration)

Procedure:

- Dissolution: Dissolve (5-methylisothiazol-3-yl)methanol (e.g., 5 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

- Oxidation: Add activated MnO<sub>2</sub> (50 mmol) in portions to the stirring solution at room temperature.
- Monitoring: Stir the suspension vigorously. Monitor reaction progress via TLC (typically 30% EtOAc/Hexane) or LC-MS. Conversion is usually complete within 4–12 hours.
- Work-up: Filter the black suspension through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM.
- Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C) to yield the crude aldehyde.
- Purification: If necessary, purify via flash column chromatography (SiO<sub>2</sub>, Gradient: 0–20% EtOAc in Hexanes).

Self-Validating Check: The product should show a distinct aldehyde proton signal in <sup>1</sup>H NMR at approximately δ 9.8–10.1 ppm.

## Protocol B: Reductive Amination (Library Synthesis)

Objective: Derivatization of the aldehyde to form a secondary amine library. Rationale: Sodium triacetoxyborohydride (STAB) is used as the reducing agent because it effectively reduces the intermediate imine without reducing the aldehyde starting material, minimizing side products.

Reagents:

- **5-Methyl-isothiazole-3-carbaldehyde** (1.0 eq)<sup>[3]</sup>
- Primary Amine (R-NH<sub>2</sub>) (1.1 eq)
- Sodium Triacetoxyborohydride (STAB) (1.5 eq)
- Acetic Acid (catalytic, 1–2 drops)
- 1,2-Dichloroethane (DCE) or THF

Procedure:

- **Imine Formation:** In a vial, combine the aldehyde (0.5 mmol) and the primary amine (0.55 mmol) in DCE (5 mL). If the amine is a salt (e.g., HCl salt), add 1.1 eq of TEA.
- **Activation:** Add catalytic acetic acid to facilitate imine formation. Stir at room temperature for 30–60 minutes.
- **Reduction:** Add STAB (0.75 mmol) in one portion. Stir the reaction at room temperature for 12–16 hours.
- **Quench:** Quench with saturated aqueous NaHCO<sub>3</sub> solution.
- **Extraction:** Extract with DCM (3x). Dry organics over Na<sub>2</sub>SO<sub>4</sub> and concentrate.
- **Validation:** Analyze by LC-MS for the [M+H]<sup>+</sup> peak corresponding to the secondary amine.

## Applications in Drug Discovery[6][7]

### Bioactive Scaffold Utility

The 5-methyl-isothiazole motif acts as a pharmacophore in several therapeutic areas:

- **Kinase Inhibition:** The nitrogen and sulfur atoms in the ring can participate in hydrogen bonding with the hinge region of kinases.
- **Anti-Infectives:** Isothiazole carboxamides have demonstrated efficacy against Gram-positive bacteria.
- **COX Inhibitors:** 5-substituted isothiazoles are established COX-1/COX-2 inhibitory scaffolds, where the aldehyde serves as the linker to aryl groups.

### Comparative Reactivity

Unlike furan-2-carbaldehydes (which are prone to ring opening) or thiophene-2-carbaldehydes, the isothiazole-3-carbaldehyde is less electron-rich. This makes the carbonyl carbon highly electrophilic, ensuring rapid reaction rates in condensation chemistries, but also requiring careful storage to prevent hydration or oxidation.

### Safety & Handling (MSDS Summary)

Hazard Class	Statement	Precaution
Skin Irritant	H315: Causes skin irritation	Wear nitrile gloves; wash immediately upon contact.
Eye Irritant	H319: Causes serious eye irritation	Use safety goggles; flush with water for 15 min if exposed.
Respiratory	H335: May cause respiratory irritation	Handle in a fume hood; avoid dust/mist generation.
Reactivity	Air/Moisture Sensitive	Store under inert gas; reseal containers immediately.

Disposal: Dispose of as hazardous organic waste containing heteroatoms (Sulfur/Nitrogen). Do not release into drains.

## References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9570146, Isothiazole-5-carboxaldehyde derivatives. Retrieved February 16, 2026, from [\[Link\]](#)
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## Sources

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- [4. mdpi.com \[mdpi.com\]](#)
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